![molecular formula C11H10O2S B1280011 3-(1-Benzothiophen-3-YL)propanoic acid CAS No. 26461-80-3](/img/structure/B1280011.png)
3-(1-Benzothiophen-3-YL)propanoic acid
Overview
Description
“3-(1-Benzothiophen-3-YL)propanoic acid” is an organic compound with the molecular formula C11H10O2S . It is also known as 3-(1-benzothien-3-yl)alanine . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular weight of “3-(1-Benzothiophen-3-YL)propanoic acid” is 206.27 . The InChI code is 1S/C11H10O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13) .
Physical And Chemical Properties Analysis
“3-(1-Benzothiophen-3-YL)propanoic acid” is a powder that is stored at room temperature .
Scientific Research Applications
Antimicrobial Properties
Benzothiophene derivatives, including 3-(1-Benzothiophen-3-YL)propanoic acid, have been tested for their antimicrobial properties . They were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 . Some of these compounds displayed high antibacterial activity against S. aureus .
Antifungal Properties
Some benzothiophene derivatives were found to have potentials to be used as antifungal agents against current fungal diseases .
Antioxidant Capacities
Certain benzothiophene derivatives showed quite high antioxidant capacities . For instance, 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antioxidant capacities which are better than the reference of trolox .
Anti-parasitic Properties
Heteroaromatic compounds, including benzothiophenes, have been used as anti-parasitic drugs .
Anti-cancer Properties
Benzothiophenes are well-known candidates of heteroaromatic compounds and used as pharmaceuticals like Raloxifene , which is used for the treatment of breast cancer .
Anti-inflammatory Properties
Heteroaromatic compounds, including benzothiophenes, have been used as anti-inflammatory drugs .
Safety and Hazards
properties
IUPAC Name |
3-(1-benzothiophen-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCFFWIYYOTHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488233 | |
Record name | 3-(1-Benzothiophen-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26461-80-3 | |
Record name | 3-(1-Benzothiophen-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.